molecular formula C15H21N3O2 B5515847 8-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione

8-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione

Cat. No. B5515847
M. Wt: 275.35 g/mol
InChI Key: YWDUCTGQYJRJSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of azaspirodecane derivatives, including compounds structurally similar to "8-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione," involves multiple steps that often start from commercially available reagents. For example, derivatives have been synthesized from tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, indicating a versatile approach to constructing the azaspirodecane scaffold (Ogurtsov & Rakitin, 2020).

Molecular Structure Analysis

Crystallography and NMR studies provide detailed insights into the molecular structure of azaspirodecane derivatives. The crystal structure of related compounds reveals specific configurations and stereochemistry essential for biological activity. For instance, the structure of "8-[(substituted 2-oxo-2H-chromen-4-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione derivatives" has been elucidated, showing how substituent patterns affect the overall molecular conformation and potentially the biological activities (Mane et al., 2020).

Chemical Reactions and Properties

Azaspirodecane derivatives participate in various chemical reactions, including the Castagnoli-Cushman reaction, which underlines their reactivity and functional group compatibility. These reactions are crucial for further chemical modifications and the synthesis of targeted derivatives with enhanced biological properties (Rashevskii et al., 2020).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are vital for understanding the compound's behavior in biological systems. These properties are influenced by the molecular structure and can affect the compound's bioavailability and stability.

Chemical Properties Analysis

The chemical properties of "8-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione" and its derivatives, including reactivity with biological targets, are foundational for their potential therapeutic applications. Studies have shown that certain azaspirodecane derivatives exhibit selective affinity towards serotonin receptors, demonstrating their potential as pharmacological agents (Obniska et al., 2006).

Scientific Research Applications

Structural Analysis and Conformation

The solid-state structure of related compounds has been studied to understand their conformation and molecular geometry. For instance, one study investigated the solid-state conformer of buspirone free base, revealing chair and sofa conformations for the piperazinyl and glutarimide units, respectively (A. Kozioł, Z. Chilmonczyk, J. Cybulski, 2006). Another study focused on Alaptide, showing two connected rings with a piperazine-2,5-dione ring adopting a slight boat conformation and a five-membered ring in an envelope conformation, demonstrating the compound's complex structural features (J. Rohlíček et al., 2010).

Pharmacological Activity

Research has explored the pharmacological activity of derivatives of 8-azaspiro decane dione, focusing on their receptor affinity and potential therapeutic applications. For example, a study synthesized derivatives to determine their serotonin 5-HT1A and 5-HT2A receptor affinities, finding specific compounds exhibited significant receptor affinity, suggesting a role in developing treatments for neurological disorders (J. Obniska et al., 2006). Another study on BMY 7378, a compound structurally similar to the one , identified it as a selective antagonist of the alpha 1D-adrenoceptor subtype, indicating its potential for targeting specific receptor subtypes in therapeutic applications (A. Goetz et al., 1995).

Potential Therapeutic Applications

Further studies have explored the potential therapeutic applications of these compounds, such as their use in anticancer and antituberculosis (TB) treatments. One study synthesized 8-[(substituted 2-oxo-2H-chromen-4-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione derivatives, evaluating their anticancer and anti-TB activity. Preliminary results indicated moderate to potent activity against various cancer cell lines, with some compounds showing significant activity against the MTBH37Rv strain, a cause of TB (Smita G. Mane et al., 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is particularly relevant for drugs and can involve understanding how the compound interacts with specific proteins or other molecules in the body .

Safety and Hazards

Safety and hazard information for a compound can include its toxicity, flammability, and any precautions that need to be taken when handling it .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and ways in which the synthesis of the compound could be improved .

properties

IUPAC Name

8-[(1-ethylpyrazol-3-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-2-17-8-5-12(16-17)11-18-13(19)9-15(10-14(18)20)6-3-4-7-15/h5,8H,2-4,6-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDUCTGQYJRJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)CN2C(=O)CC3(CCCC3)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.